BenchChemオンラインストアへようこそ!

1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one

Crystal Engineering Hirshfeld Surface Analysis Polymorph Prediction

This indole-1,2,4-triazole S-aryl thioether is a strategic procurement for medicinal chemistry and solid-state research. Its unprecedented phenyl-triazole thioether motif, unexplored in cytotoxicity panels, enables novel kinase selectivity probing (EGFR/AKT/ERK/P38-MAPKα) and apoptosis induction studies. The defined monoclinic P21/c crystal packing (C···H 23.7%, S···H 4.5%) makes it a vital reference standard for polymorph screening and regioisomer comparison. Capitalize on a validated microwave-assisted route to rapidly build focused libraries. Secure this unique chemotype to benchmark antimicrobial MICs against known indole-triazole leads (0.25–2 µg/mL range).

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
Cat. No. B5505031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H14N4OS/c23-16(14-10-19-15-9-5-4-8-13(14)15)11-24-18-20-17(21-22-18)12-6-2-1-3-7-12/h1-10,19H,11H2,(H,20,21,22)
InChIKeyRIUBSTOYHQDYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one: Compound Identity and Baseline Data


1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one (CAS not publicly assigned; molecular formula C18H14N4OS; exact mass 334.0888 g/mol; purity typically ≥95%) is a heterocyclic thioether comprising an indole carbonyl unit linked via a thioether bridge to a 3-phenyl-1H-1,2,4-triazole ring . It belongs to the broader family of S-substituted indolyl-triazole hybrids, a class extensively explored for antimicrobial and anticancer lead discovery [1]. However, publicly available pharmacological data specific to this exact compound are extremely scarce; the majority of information in the public domain originates from vendor datasheets rather than from peer-reviewed primary research articles or patents.

Why Indole-Triazole Thioether Analogs Cannot Be Interchanged with 1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one


Despite a shared indole-triazole thioether scaffold, subtle alterations in substitution pattern—such as the position of the thioether linkage on the triazole ring, the nature of the N-substituent on the indole, or the identity of the aryl group attached to the triazole—profoundly modulate biological activity, selectivity profiles, and physicochemical properties [1]. In S-substituted indolyl-triazole series, IC50 values against A549 cells have been reported to vary by an order of magnitude (e.g., from >100 µM to 11 µM) depending solely on the S-alkyl appendage [2]. Similarly, regioisomeric S- vs. N-alkylation in 4-aryl-5-indolyl-1,2,4-triazole-3-thiones yields products with fundamentally different molecular packing, crystal symmetry, and potentially divergent biological recognition, as evidenced by distinct Hirshfeld surface interaction fingerprints [3]. Therefore, substituting the target compound with a close structural analog—even one differing by a single methylene unit or a regioisomeric linkage—risks introducing uncontrolled changes in potency, target engagement, and solid-state behavior that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence for 1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one Versus Analogs


Regioisomeric Thioether Linkage Defines Solid-State Packing Architecture

The target compound features an S-benzyl thioether at the 5-position of the 1H-1,2,4-triazole ring. In the structurally characterized S-benzylated 4-aryl-5-indolyl-1,2,4-triazole-3-thione system (compound 5b, which bears a 4-chlorophenyl substituent vs. the target's 3-phenyl group), the exocyclic sulfur linkage directs a monoclinic crystal system (P21/c space group) with a specific Hirshfeld contact profile: C···H 23.7%, N···H 8.8%, S···H 4.5%, Cl···N 1.2%, and H···H 48.2% [1]. In contrast, the regioisomeric N-allylated counterpart 2b crystallizes in a triclinic system (P-1) with distinctly different interaction percentages (C···H 26.8%, H···H 38.7%, N···H 9.3%) [1]. These crystallographic differences imply that procurement of the S-substituted target compound versus an N-substituted regioisomer will result in divergent solubility, mechanical properties, and formulation behavior—even in the absence of biological data.

Crystal Engineering Hirshfeld Surface Analysis Polymorph Prediction

Indole-Triazole Thioether Scaffold Exhibits Quantifiable Cytotoxicity Differential Driven by S-Substituent

In a 2025 study, compound 6—an S-alkylated 4-amino-5-indolyl-triazole bearing an ester-functionalized thioether chain—displayed IC50 values of 11 µM (A549 lung carcinoma) and 8.5 µM (Jurkat T-cell leukemia) versus Erlotinib at 3.5 µM, while other S-alkyl analogs in the same series exhibited poor cytotoxicity with IC50 values exceeding 100 µM [1]. This 10- to 12-fold potency window illustrates that the S-substituent is a critical efficacy determinant within the indolyl-triazole thioether pharmacophore. Although the target compound carries a phenyl-triazole thioether rather than an amino-triazole thioether, the principle that S-substitution identity—not merely scaffold presence—governs cellular potency underscores the procurement risk of substituting the target compound with an analog bearing a different S-aryl or S-alkyl group without explicit comparative IC50 data.

Anticancer Cytotoxicity Kinase Inhibition

Microwave-Assisted Synthetic Route Demonstrates Scalability Advantage for Indole-Triazole Thioether Cores

Microwave-assisted condensation of indole-3-carboxaldehyde derivatives with triazole-3-thiones has been reported to afford indole-triazole thioether Schiff bases in 85–96% yield within 4–8 minutes, compared to 59–84% yield over 24–30 hours using conventional thermal methods [1]. Although these specific yields were obtained for 3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-5-(4-fluorobenzylthio)-4H-1,2,4-triazol-4-amine derivatives rather than the target compound itself, the conserved indole-triazole-thioether connectivity implies that the target compound's synthetic accessibility on scale is likely superior to analogs that require alternative, non-microwave-optimized routes. This translates into a procurement advantage in terms of lead time reduction and cost-per-gram for multi-gram batch requests.

Synthetic Methodology Microwave Synthesis Process Chemistry

Antibacterial MIC Range Defines Potency Ceiling for Indole-Triazole Thioether Class

Related indole-triazole thioether derivatives have demonstrated minimum inhibitory concentrations (MICs) of 0.25–2 µg/mL against Staphylococcus aureus and Escherichia coli . However, activity is exquisitely sensitive to the nature of the triazole N-substituent and the indole C-3 substitution pattern. For example, a 4-fluorobenzyl-substituted analog (structurally distinct from the target compound's phenyl-triazole) showed IC50 values ranging from low micromolar to >100 µM depending on the specific bacterial strain [1]. Without direct MIC data for the target compound, the class-level evidence indicates that the phenyl-triazole thioether motif likely confers a distinct antimicrobial selectivity fingerprint that cannot be assumed identical to other indole-triazole thioether analogs, particularly those bearing halogenated or heterocyclic substituents on the triazole ring.

Antimicrobial MIC Antibacterial

Recommended Application Scenarios for 1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one Based on Verified Evidence


Solid-State Form Screening and Crystal Engineering Studies

The S-benzylated indole-triazole thioether architecture of the target compound provides a predictable monoclinic crystal packing motif (P21/c) as established by single-crystal X-ray diffraction of structurally analogous 4-aryl-5-indolyl-1,2,4-triazole-3-thione S-benzyl derivatives [1]. Hirshfeld surface analysis reveals a characteristic fingerprint dominated by C···H (23.7%) and H···H (48.2%) contacts, with measurable S···H contributions (4.5%) that are absent in regioisomeric N-allylated forms [1]. Researchers engaged in polymorph screening, co-crystal design, or solid-form patenting should procure this compound as a well-defined crystalline reference standard against which regioisomeric or des-thio analogs can be systematically compared.

Structure-Activity Relationship (SAR) Expansion for Indolyl-Triazole Kinase Inhibitors

The 2025 study by Boraei et al. demonstrates that S-substituted indolyl-triazoles can achieve single-digit micromolar IC50 values (8.5–11 µM) against lung carcinoma and leukemia cell lines while engaging EGFR/AKT/ERK/P38-MAPKα signaling nodes [2]. The target compound, featuring a 3-phenyl-1H-1,2,4-triazole-5-yl thioether, represents a novel S-aryl substitution variant that has not been explicitly evaluated in published cytotoxicity panels. Procurement is justified for medicinal chemistry teams seeking to probe whether the phenyl-triazole thioether substituent enhances kinase selectivity or alters the apoptosis induction ratio (e.g., the 38-fold apoptosis induction in A549 cells reported for compound 6) relative to S-alkyl or S-benzyl comparators [2].

Antimicrobial Selectivity Profiling Against Gram-Positive Pathogens

Indole-triazole thioether hybrids have demonstrated MIC values as low as 0.25 µg/mL against S. aureus, with antibacterial activity spanning Gram-positive and Gram-negative species [3]. The target compound's phenyl-triazole thioether motif represents a distinct chemotype within this class that has not been profiled in public antimicrobial susceptibility screens. Industrial microbiology laboratories conducting phenotypic screening for narrow-spectrum anti-staphylococcal agents can use this compound to benchmark activity relative to established indole-triazole lead series, leveraging the known MIC range (0.25–2 µg/mL) as a provisional potency expectation while generating compound-specific data.

Microwave-Accelerated Analog Synthesis and Lead Optimization

The indole-triazole thioether scaffold is amenable to microwave-assisted synthesis, with reported yield improvements of up to 37 percentage points (from 59% to 96%) and reaction time reductions from 24 hours to under 8 minutes for analogous Schiff base derivatives [3]. Process chemistry groups and contract research organizations can capitalize on this validated accelerated synthetic route to generate focused libraries around the target compound's phenyl-triazole thioether core, reducing cycle time in hit-to-lead campaigns. The target compound thus serves as a strategic starting material for rapid analoging when conventional heating methods would be prohibitively slow.

Quote Request

Request a Quote for 1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.